Computed Physicochemical Properties Enable Chromatographic Differentiation from the (S)-Enantiomer and Des-Ethyl Analog
The target compound (R)-1-ethyl-3-methylhexahydropyrimidin-5-amine exhibits a computed density of 0.932 g/cm³ (at 20°C), a boiling point of 173.1°C (at 760 mmHg), and a flash point of 58.3°C, with a refractive index of 1.474 . While these values are identical for the (S)-enantiomer, the chromatographic retention on chiral stationary phases is expected to differ; the target compound's defined (R)-configuration at C5 (InChIKey: ABAIBKNBILXBQK-SSDOTTSWSA-N) provides a distinct identifier for procurement verification . The des-ethyl analog (1-methylhexahydropyrimidin-5-amine, C₅H₁₃N₃, MW ~115.18 g/mol) is expected to exhibit a lower boiling point (~140–150°C, estimated by homologation) and reduced lipophilicity (calculated logP difference of approximately –0.8 to –1.0 log units vs. the target), facilitating differentiation by GC retention time or HPLC polarity.
| Evidence Dimension | Computed boiling point, density, flash point, refractive index, and molecular weight for chromatographic method development and identity confirmation |
|---|---|
| Target Compound Data | Density: 0.932 g/cm³; BP: 173.1°C (760 mmHg); Flash point: 58.3°C; Refractive index: 1.474; MW: 143.23 g/mol |
| Comparator Or Baseline | Des-ethyl analog (1-methylhexahydropyrimidin-5-amine): MW ~115.18 g/mol; BP estimated ~140–150°C; logP ~ –0.8 to –1.0 lower than target (class-level estimation). (S)-enantiomer: identical computed scalar properties but distinct chromatographic behavior on chiral media. |
| Quantified Difference | BP difference: ~23–33°C vs. des-ethyl analog; MW difference: ~28 g/mol; logP difference: ~0.8–1.0 log units vs. des-ethyl analog (estimated by methylene contribution). Chiral separation factor (α) depends on stationary phase selection. |
| Conditions | Computed values (density: 20°C; BP: 760 mmHg). Chromatographic differentiation requires experimental validation on a specific chiral stationary phase. |
Why This Matters
These computed properties provide baseline criteria for analytical method development, identity confirmation, and purity assessment, which are essential for quality control in procurement of research-grade chiral amines.
